1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 259132-16-6) is an organosulfur compound with the molecular formula C₁₃H₉ClF₂S . Structurally, it features a chlorinated benzene ring linked via a sulfanylmethyl (–SCH₂–) group to a 3,5-difluorophenyl moiety. The compound is commercially available at ≥95% purity, with key synonyms including (2-chlorobenzyl)(3,5-difluorophenyl)sulfane .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWTUWYTYQWIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-methylbenzene and 3,5-difluorobenzenethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Synthetic Route: The deprotonated thiol group attacks the methyl group of 1-chloro-2-methylbenzene, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic benefits.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443353-39-6)
- Molecular Formula : C₁₃H₉F₃S
- Key Difference : Substitution of chlorine with fluorine at the benzene ring.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase polarity compared to the chloro analog. This could enhance metabolic stability in biological systems .
b) 1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene (Chlorbenside)
- Molecular Formula : C₁₃H₁₀Cl₂S
- Key Difference : A para-chlorophenyl group replaces the 3,5-difluorophenyl moiety.
- Chlorbenside is explicitly used as a pesticide, suggesting possible agrochemical applications for the target compound .
c) 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
Physical and Chemical Properties Comparison
Key Comparative Insights
Electronic Effects: The 3,5-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges or enhance binding to biological targets compared to non-fluorinated analogs like chlorbenside . Replacing chlorine with fluorine (as in the fluoro analog) reduces molecular weight and may alter lipophilicity, affecting membrane permeability .
Synthetic Utility: The presence of fluorine in both the target compound and its fluoro analog suggests resistance to metabolic degradation, a trait valuable in bioactive molecule design .
Biological Activity
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a unique combination of functional groups, which may contribute to its biological activity. This compound is primarily investigated for its potential applications in medicinal chemistry and as a synthetic intermediate in various chemical reactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.72 g/mol. The compound includes a benzene ring substituted with a chlorine atom and a sulfanylmethyl group linked to a 3,5-difluorophenyl moiety. This structure allows for diverse chemical reactivity, which is essential for its biological applications.
The biological activity of this compound is influenced by its ability to engage in nucleophilic and electrophilic reactions. The chlorine atom can be substituted by various nucleophiles, while the sulfanylmethyl group can undergo oxidation and reduction reactions. These properties make it a candidate for further functionalization, potentially leading to derivatives with enhanced biological efficacy.
Antimicrobial Activity
Compounds containing sulfur and halogen substituents have been noted for their antimicrobial properties. For instance, derivatives of thiol compounds often show activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the difluorophenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.
Cytotoxicity Studies
Preliminary cytotoxicity assays on structurally related compounds suggest potential anticancer activity. For example, studies on thioether derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis. Further research on this compound could elucidate its specific effects on cancer cells.
Case Studies
- Antibacterial Activity : A study assessing the antibacterial effects of sulfur-containing compounds found that certain thioether derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). Although not directly tested, the structural similarities suggest that this compound could potentially possess similar properties.
- Anticancer Potential : Research into thiazole and thiadiazole derivatives has revealed their ability to inhibit tumor growth in vitro. Given the structural characteristics of this compound, it may share these anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene | Structure | Antimicrobial |
| 1-Chloro-4-(3,5-difluorophenyl)thioacetate | Structure | Anticancer |
| 1-(3,5-Difluorophenyl)-2-thiomethylbenzene | Structure | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
